Technical Guide: (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS No. 1253792-97-0)
Technical Guide: (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS No. 1253792-97-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine intermediate with the CAS number 1253792-97-0. The document details its chemical and physical properties, provides a potential synthetic route based on available information, and discusses its likely application in the synthesis of alpha-adrenergic receptor modulators. While specific experimental data and direct evidence of its role in signaling pathways are not publicly available in peer-reviewed literature, this guide extrapolates potential methodologies and biological contexts based on related compounds and patent literature.
Chemical and Physical Properties
(R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride is a key building block in pharmaceutical research and development. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1253792-97-0 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₂FN | |
| Molecular Weight | 210.08 g/mol | |
| Appearance | Solid (predicted) | |
| Chirality | (R)-enantiomer | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO (predicted) |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, generalized procedures for the key steps outlined in the synthetic workflow. These are intended to serve as a starting point for methods development.
Step 1: Friedel-Crafts Acylation to form 1-(3-Chloro-2-fluorophenyl)ethan-1-one
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To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.
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After stirring for 15-30 minutes, add 1-chloro-2-fluorobenzene dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
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Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Step 2: Asymmetric Reduction to (R)-1-(3-Chloro-2-fluorophenyl)ethanol
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To a solution of (R)-2-methyl-CBS-oxazaborolidine in tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex dropwise.
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After stirring for 15 minutes, add a solution of 1-(3-chloro-2-fluorophenyl)ethan-1-one in THF dropwise.
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Stir the reaction at room temperature until completion.
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Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
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Purify the chiral alcohol by column chromatography.
Step 3 & 4: Conversion to Amine via Azide Intermediate
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Dissolve the (R)-alcohol, triphenylphosphine, and diphenylphosphoryl azide (DPPA) in an anhydrous solvent like THF.
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Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.
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Allow the reaction to proceed to completion, resulting in the (S)-azide (due to inversion of stereochemistry).
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Reduce the azide to the corresponding (R)-amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).
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Work-up the reaction accordingly to isolate the crude amine.
Step 5: Hydrochloride Salt Formation
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Dissolve the purified (R)-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
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Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride.
Biological Context and Potential Signaling Pathways
While direct biological data for (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride is scarce, its use as a precursor for substituted phenethylamines suggests a role in the development of compounds targeting G-protein coupled receptors (GPCRs), specifically adrenergic receptors. A patent discloses the use of substituted phenethylamines as alpha-adrenergic receptor modulators for conditions such as nasal congestion, migraine, and asthma.[1]
Adrenergic receptors are a class of GPCRs that are activated by the catecholamines, norepinephrine and epinephrine. The signaling cascade initiated by the activation of α₁-adrenergic receptors, a likely target for derivatives of this compound, is depicted below.
